molecular formula C15H14N2O4S2 B4745169 N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide

Cat. No. B4745169
M. Wt: 350.4 g/mol
InChI Key: KZVSEMAUTVEAPQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide, also known as ATSA-1, is a novel small molecule that has been shown to have a variety of potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then has been the subject of numerous studies aimed at understanding its mechanism of action and potential uses in a variety of fields.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide involves its ability to selectively disrupt the interaction between Hsp90 and p23. This interaction is critical for the proper folding and degradation of many proteins, and disruption of this interaction can lead to a variety of cellular effects. Specifically, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to induce the degradation of a specific subset of client proteins that are dependent on the Hsp90-p23 interaction for stability.
Biochemical and Physiological Effects
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce the degradation of client proteins, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This effect is thought to be due to the disruption of the Hsp90-p23 interaction, which is critical for the proper folding and stability of many proteins involved in cell growth and division.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide is its selectivity for the Hsp90-p23 interaction. This selectivity allows researchers to selectively disrupt this interaction without affecting other protein-protein interactions in the cell. Additionally, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also some limitations to the use of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide in lab experiments. One of the main limitations is the lack of information about the long-term effects of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide on cells and organisms. Additionally, there is still much to be learned about the specific client proteins that are affected by N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide, and how these proteins contribute to disease.

Future Directions

There are a variety of potential future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide. One promising area of research is the development of new therapies that target the Hsp90-p23 interaction. By selectively disrupting this interaction, researchers may be able to develop new treatments for a variety of diseases, including cancer and neurodegenerative disorders.
Another potential future direction is the use of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide as a tool to study the role of protein-protein interactions in disease. By selectively disrupting the Hsp90-p23 interaction, researchers can gain insights into the role of this interaction in disease, and potentially identify new therapeutic targets.
Conclusion
Overall, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide is a novel small molecule that has a variety of potential applications in scientific research. Its ability to selectively disrupt the Hsp90-p23 interaction makes it a valuable tool for studying protein-protein interactions in disease, and may lead to the development of new therapies for a variety of conditions. While there are still many unanswered questions about the long-term effects of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide and its specific effects on client proteins, the future looks bright for this promising compound.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide as a tool to study the role of protein-protein interactions in disease. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide has been shown to selectively disrupt the interaction between two proteins, Hsp90 and p23, which are involved in a variety of cellular processes including protein folding and degradation. By selectively disrupting this interaction, researchers can gain insights into the role of Hsp90 and p23 in disease, and potentially develop new therapies that target this interaction.

properties

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-11(18)17-23(20,21)14-7-4-12(5-8-14)16-15(19)9-6-13-3-2-10-22-13/h2-10H,1H3,(H,16,19)(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVSEMAUTVEAPQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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